

repotrectinib TRIDENT-1 trial design

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Compound Focus: Repotrectinib

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TRIDENT-1 Trial Design Overview

TRIDENT-1 was a **global, multicenter, single-arm, open-label, phase 1/2 clinical trial** designed to evaluate the safety, tolerability, and efficacy of **repotrectinib** [1] [2] [3].

- **Phase 1 (Dose Escalation):** Determined the **recommended phase 2 dose (RP2D)** as 160 mg once daily for the first 14 days, followed by 160 mg twice daily thereafter [1] [2].
- **Phase 2 (Dose Expansion):** Enrolled patients into specific expansion cohorts based on tumor type and prior treatment history to assess antitumor activity [1] [3]. The primary endpoint for phase 2 was **confirmed objective response rate (ORR)** as assessed by Blinded Independent Central Review (BICR) [1].

The trial enrolled adults with locally advanced or metastatic solid tumors, including ROS1-positive NSCLC. Key inclusion criteria were an ECOG performance status of ≤ 1 and measurable disease per RECIST v1.1 [1]. A key exclusion criterion was symptomatic brain metastases [1].

Efficacy Results from Key ROS1+ NSCLC Cohorts

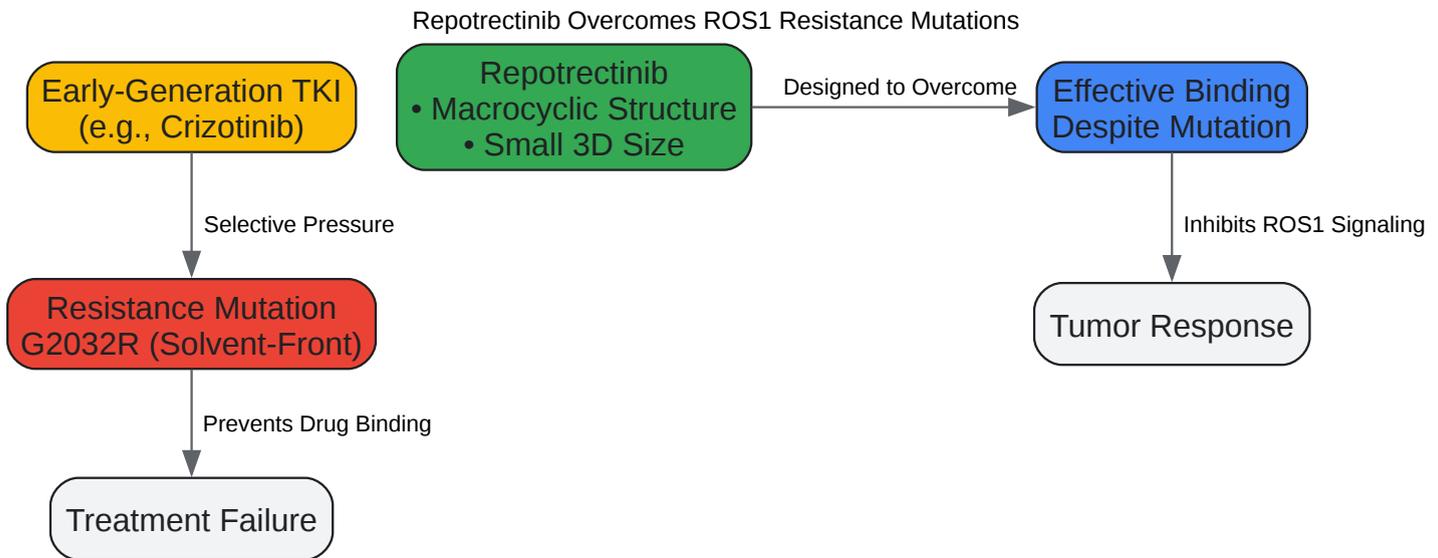
The primary efficacy analysis focused on two main cohorts, with results showing robust systemic and intracranial activity [4] [2] [3].

Patient Cohort	Confirmed ORR (Objective Response Rate)	Median DoR (Duration of Response)	Median PFS (Progression-Free Survival)	Intracranial ORR (in patients with measurable brain metastases)
ROS1 TKI-Naïve (EXP-1; n=71)	79% (56 of 71) [4]	34.1 months [3]	35.7 months [3]	89% (8 of 9) [4]
1 Prior ROS1 TKI, Chemotherapy-Naïve (EXP-4; n=56)	38% (21 of 56) [4]	14.8 months [3]	9.0 months [3]	38% (5 of 13) [4]

Repotrectinib also demonstrated high efficacy in patients with the **ROS1 G2032R resistance mutation**, a solvent-front mutation that confers resistance to earlier-generation TKIs like crizotinib and entrectinib. In 17 patients with this mutation, the confirmed ORR was 59% (10 of 17) [4] [5].

Molecular Mechanism and Resistance

Repotrectinib is a next-generation macrocyclic TKI designed to overcome the limitations of earlier ROS1 inhibitors [5]. Its compact, three-dimensional structure allows it to bind more effectively to the ROS1 kinase domain, avoiding steric interference from resistance mutations like G2032R [5]. The following diagram illustrates its mechanism of action and key design features.



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Repotrectinib's structure enables activity against resistant ROS1 mutations.

Safety and Tolerability Profile

Repotrectinib's safety profile is generally manageable and consistent with other ROS1/TRK inhibitors [4] [5]. The data below are based on 426 patients treated at the RP2D [5].

- **Most Common Treatment-Emergent Adverse Events (TEAEs):** dizziness (58%), dysgeusia (bad taste, 50%), paresthesia (numbness/tingling, 30%), and constipation (26%). Most were Grade 1 or 2 in severity [4] [5].
- **Grade 3 or Higher AEs:** Occurred in 29% of patients. The most common were anemia, increased blood creatine kinase, and dizziness [5].
- **Dose Modifications:** 38% of patients required a dose reduction, and 7% discontinued treatment due to adverse events [5].

Context and Trial Limitations

The TRIDENT-1 trial provides compelling evidence for **repotrectinib**, but has inherent limitations as a **single-arm trial without direct randomized comparisons** to other approved ROS1 TKIs [4] [6]. This

design was necessary due to the rarity of ROS1 fusions (1-2% of NSCLC) [4] [6].

- **Indirect Comparisons:** A matching-adjusted indirect comparison (MAIC) analysis suggested **repotrectinib** may offer a **statistically significant progression-free survival advantage** over crizotinib and entrectinib in TKI-naïve patients [6].
- **Durability of Response:** **Repotrectinib** appears to offer notably long response durations, with a median PFS of 35.7 months in TKI-naïve patients, which compares favorably to historic data with earlier-generation TKIs [3] [6].

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